![molecular formula C21H28N4O B5187013 (3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5187013.png)
(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a chiral molecule that belongs to the class of piperazine derivatives.
Wirkmechanismus
The exact mechanism of action of (3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is not fully understood. However, it is believed to exert its therapeutic effects by interacting with various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to its therapeutic effects. Additionally, it has been shown to have antioxidant properties and to increase the expression of certain genes involved in neuronal growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol in lab experiments is its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of various psychiatric disorders. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the study of (3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and addiction medicine. Additionally, future studies could focus on elucidating its exact mechanism of action and identifying any potential drug interactions or side effects. Finally, future research could explore alternative synthesis methods for this compound, which could increase its availability and decrease its cost.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol involves several steps. The first step is the condensation of 3-methylbenzaldehyde and pyridine-2-carboxaldehyde to form 3-methyl-4-(pyridin-2-yl)but-3-en-2-one. The second step involves the reaction of the previous compound with piperazine to form 4-(pyridin-2-yl)-1-piperazinyl)-3-methylbutan-1-one. Finally, the reduction of the ketone group in the previous compound with sodium borohydride leads to the formation of (3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects. Additionally, it has been studied for its potential use in the treatment of alcohol addiction and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3S,4S)-1-[(3-methylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-17-5-4-6-18(13-17)14-23-15-19(20(26)16-23)24-9-11-25(12-10-24)21-7-2-3-8-22-21/h2-8,13,19-20,26H,9-12,14-16H2,1H3/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBAHNFGYCOMEE-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C[C@@H]([C@H](C2)O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

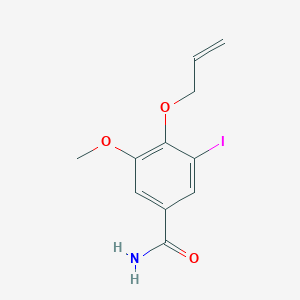
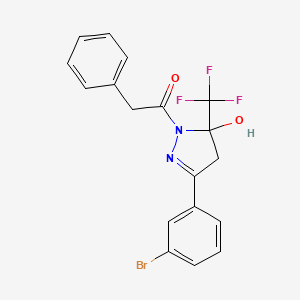
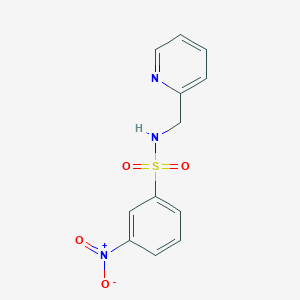
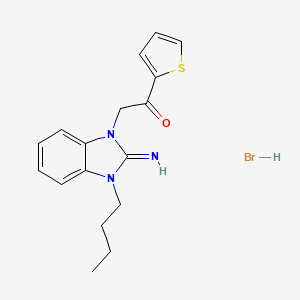
![2-fluoro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186957.png)
![4-{[2-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5186960.png)
![2-fluoro-N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186972.png)
![N-[4-(diethylamino)phenyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5186973.png)
![4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5186980.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2,5-dimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5186984.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B5186993.png)
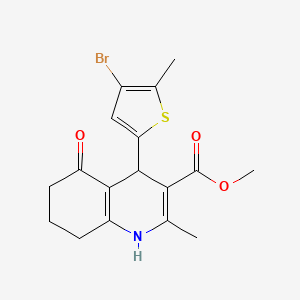
![6,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5187010.png)